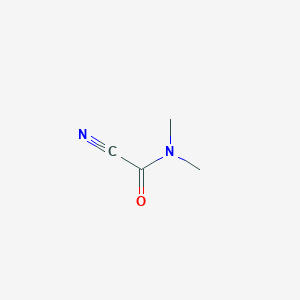

1-cyano-N,N-dimethylformamide

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

16703-51-8 |

|---|---|

Molekularformel |

C4H6N2O |

Molekulargewicht |

98.1 g/mol |

IUPAC-Name |

1-cyano-N,N-dimethylformamide |

InChI |

InChI=1S/C4H6N2O/c1-6(2)4(7)3-5/h1-2H3 |

InChI-Schlüssel |

DNRRZLQWEDPRRM-UHFFFAOYSA-N |

SMILES |

CN(C)C(=O)C#N |

Kanonische SMILES |

CN(C)C(=O)C#N |

Andere CAS-Nummern |

16703-51-8 |

Herkunft des Produkts |

United States |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shifts and Spin-Spin Coupling Analysis

The ¹H NMR spectrum of 1-cyano-N,N-dimethylformamide is expected to exhibit distinct signals corresponding to the N,N-dimethyl protons. Due to the restricted rotation around the carbon-nitrogen (C-N) amide bond, the two methyl groups are chemically non-equivalent. This phenomenon is well-documented for N,N-dimethylformamide (DMF) and related N,N-disubstituted amides. researchgate.netliverpool.ac.uk In DMF, these two methyl groups appear as two distinct singlets in the ¹H NMR spectrum. biointerfaceresearch.com For this compound, a similar pattern is anticipated, with two sharp singlets, each integrating to three protons. Since there are no adjacent protons, no spin-spin coupling is expected for these signals.

The exact chemical shifts for these protons in this compound are not widely reported in publicly available literature, but can be inferred to be in the typical range for N-methyl groups of amides. In related N,N-dimethyl amides, these signals commonly appear between δ 2.7 and 3.1 ppm. researchgate.net

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shifts, Focusing on Cyano and Formamide (B127407) Carbon Environments

The ¹³C NMR spectrum provides critical information on the carbon framework of the molecule. For this compound, three distinct carbon environments are present: the two N-methyl carbons, the formamide carbonyl carbon, and the cyano carbon.

Similar to the proton environment, the restricted C-N bond rotation results in two separate resonances for the two N-methyl carbons. researchgate.net The formamide carbonyl carbon (C=O) is expected to resonate in the typical downfield region for amides. The cyano carbon (C≡N) has a characteristic chemical shift in the range of 110-120 ppm. sci-hub.se For other cyano-substituted aromatic compounds, the C≡N resonance has been observed between 118.07 and 119.09 ppm. sci-hub.se In a study of related cyanoformamides, which exist as a mixture of rotamers, multiple signals were observed for the carbon environments. researchgate.net

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

|---|---|

| N-Methyl Carbons (N-(CH₃)₂) | ~30 - 40 |

| Cyano Carbon (C≡N) | ~110 - 120 |

| Formamide Carbonyl Carbon (C=O) | ~160 - 170 |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, identifies the characteristic vibrational modes of a molecule's functional groups, offering a unique "fingerprint."

Characteristic Stretching Frequencies of the Nitrile (C≡N) Group

The nitrile group (C≡N) possesses a strong, sharp absorption band in the IR spectrum, which is a highly reliable diagnostic tool. This stretching vibration typically appears in the 2260–2200 cm⁻¹ region. sci-hub.se For cyano-substituted aromatic rings, this band is often observed around 2222 cm⁻¹. sci-hub.se In studies of closely related cyanoformamide (B1595522) compounds, the C≡N stretching frequency (ν(C≡N)) has been reported at 2231 cm⁻¹ and 2232 cm⁻¹. researchgate.net The intensity and exact position of this band can be influenced by conjugation and the local electronic environment. acs.orgnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state.

For this compound, the expected electronic transitions include n→π* and π→π* transitions. core.ac.ukbiointerfaceresearch.com The n→π* transition involves the promotion of a non-bonding electron (from the oxygen or nitrogen atoms) to an anti-bonding π* orbital, typically associated with the C=O and C≡N groups. The π→π* transitions involve the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital. These are generally more intense than n→π* transitions.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elucidating the fragmentation pathways of organic compounds. For derivatives of N,N-dimethylformamide (DMF), pyrolysis studies have indicated that a primary fragmentation pathway involves the cleavage of the C-N bond, which would lead to the generation of carbon monoxide (CO), hydrocyanic acid (HCN), and dimethylamine (B145610). The presence of a cyano group, as in this compound, would likely influence this fragmentation, with the potential for direct monitoring of HCN release.

In the analysis of related heterocyclic compounds synthesized from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, mass spectrometry has been used to confirm the proposed structures. For example, the mass spectrum of one such compound revealed a molecular ion peak and a base peak resulting from specific fragmentations of the molecule. mdpi.com Another example showed a base peak corresponding to the loss of a specific fragment ion from the molecular ion. mdpi.com

For amino acids derivatized with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), low-mass derivatives are formed that are well-suited for quadrupole mass spectrometry detection. researchgate.net The derivatization of perfluorinated carboxylic acids (PFCAs) with amide acetals has also been shown to improve their detection by gas chromatography-mass spectrometry (GC-MS), with the structures and fragmentation pathways of the derivatives being deduced and verified. researchgate.net

While a specific mass spectrum for this compound is not provided in the search results, based on the fragmentation of similar compounds, one could anticipate fragmentation patterns involving the loss of the cyano group, the dimethylamino group, and the carbonyl group.

X-ray Diffraction Studies of Related Cyano-Formamide Compounds

X-ray diffraction studies of cyanoformamide have revealed that the molecule is planar and crystallizes in the orthorhombic space group Pnma. core.ac.uk The crystal packing is characterized by layers of molecules held together by intermolecular hydrogen bonds. core.ac.uk In the crystal structure of cyanoformamide, neighboring molecules within the same layer are linked by two intermolecular hydrogen bonds, one to the oxygen of the carbonyl group and the other to the nitrogen of the nitrile group. core.ac.uk

In related cyano-containing compounds, various packing motifs are observed. For instance, in some cyanobiphenyl derivatives, layered arrangements of the aromatic units are found in the solid state. researchgate.net The crystal packing of tricyanofuran-based nonlinear optical chromophores is often dominated by intermolecular π–π stacking and non-classical C–H···N(cyano) hydrogen bonding interactions. acs.org In the crystal structure of dipyrido[f,h]quinoxaline-6,7-dicarbonitrile, a remarkable π–π columnar stacking is observed. iucr.org

The packing of molecules in the solid state is governed by a balance of various intermolecular forces. In some cases, π–π stacking interactions are the dominant force directing the supramolecular organization, while in others, hydrogen bonding plays a more significant role. iucr.org The introduction of hydrogen-bonding capacity into a molecule can undermine the π–π stacking interactions that might otherwise be prevalent. iucr.org

The molecular geometry of cyanoformamide has been determined through X-ray diffraction. The molecule is completely planar. core.ac.uk Computational studies at the B3LYP/6-311++G** level of theory on cyanoform and its tautomers have provided insights into their geometric parameters. nih.gov For the most stable tautomer of cyanoform, the central carbon atom exhibits a typical sp³ hybridization with C–C–C and C–C-H angles of approximately 110.9° and 108.0°, respectively. nih.gov The planar tautomer has a central sp² hybridized carbon with C–C–C angles of 120°. nih.gov

Theoretical calculations on formamide and its derivatives have also provided detailed geometric parameters. For formamide, the bond lengths and angles calculated by the AM1 method are in good agreement with experimental values and those obtained from other theoretical methods. chem-soc.si

Table 1: Selected Intramolecular Geometric Parameters of Cyanoformamide and Related Compounds

| Compound | Parameter | Bond Length (Å) / Angle (°) | Method | Reference |

|---|---|---|---|---|

| Cyanoformamide | C(1)-C(2) | 1.463(8) | X-ray | core.ac.uk |

| Cyanoformamide | C(1)-N(1) | 1.328(7) | X-ray | core.ac.uk |

| Cyanoformamide | C(1)-O(1) | 1.206(6) | X-ray | core.ac.uk |

| Cyanoformamide | C(2)-N(2) | 1.144(8) | X-ray | core.ac.uk |

| Cyanoformamide | O(1)-C(1)-N(1) | 125.8(5) | X-ray | core.ac.uk |

| Cyanoformamide | O(1)-C(1)-C(2) | 120.9(5) | X-ray | core.ac.uk |

| Cyanoformamide | N(1)-C(1)-C(2) | 113.3(5) | X-ray | core.ac.uk |

| Cyanoformamide | N(2)-C(2)-C(1) | 178.6(6) | X-ray | core.ac.uk |

| Cyanoform (Tautomer 1) | C-C | 1.475 | B3LYP/6-311++G** | nih.gov |

| Cyanoform (Tautomer 1) | C-N | 1.175 | B3LYP/6-311++G** | nih.gov |

| Cyanoform (Tautomer 2) | C-C | 1.430, 1.342 | B3LYP/6-311++G** | nih.gov |

| Cyanoform (Tautomer 2) | C-N | 1.178 | B3LYP/6-311++G** | nih.gov |

| Formamide | O1=C2 | 1.221 | AM1 | chem-soc.si |

| Formamide | C2-N3 | 1.365 | AM1 | chem-soc.si |

This table is populated with data from the provided search results. A comprehensive table would require direct access to the cited literature.

The supramolecular assembly of cyano-formamide and related compounds is dictated by a variety of intermolecular interactions. In the crystal structure of cyanoformamide, intermolecular hydrogen bonds of the N-H···O and N-H···N type are crucial in forming the solid-state packing. core.ac.uk The N(1)···O(1') and N(1)···N(2'') contact distances are 2.91 Å and 3.04 Å, respectively. core.ac.uk

In addition to classical hydrogen bonds, non-classical interactions such as C–H···N and C–H···O contacts are also significant. iucr.org Hirshfeld surface analysis of a related cyano-containing compound indicated that H···H, C···H/H···C, O···H/H···O, and N···H/H···N interactions are the most prevalent, highlighting the importance of van der Waals forces and hydrogen bonding in the crystal packing. iucr.org

Dipolar C≡N···C≡N interactions are another important feature in the crystal structures of cyano-containing compounds. researchgate.net These interactions can occur in an antiparallel or perpendicular fashion. researchgate.net The analysis of the Cambridge Structural Database has shown that the antiparallel dimer is the dominant motif for C≡N···C≡N interactions. researchgate.net

The isocyano group, a constitutional isomer of the cyano group, also participates in a range of intermolecular interactions, including π–π stacking, hydrogen bonding, and interactions with oxygen atoms. acs.orgacs.org

Computational and Theoretical Investigations

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

DFT and its time-dependent extension, TD-DFT, are quantum mechanical modeling methods used to investigate the electronic structure of many-body systems. These calculations have been instrumental in elucidating the molecular geometry, electronic properties, and vibrational characteristics of various organic molecules, including amide derivatives.

Theoretical calculations are crucial for determining the most stable three-dimensional arrangement of atoms in a molecule. For amide-containing compounds, DFT calculations, often using the B3LYP functional with various basis sets (e.g., 6-311G(p,d) or cc-pVDZ), are employed to optimize molecular geometries. benthamdirect.comresearchgate.net These optimizations provide data on bond lengths, bond angles, and dihedral angles, defining the molecule's shape. The molecular structure of N,N-dimethylformamide (DMF), a closely related compound, is known to be planar due to resonance, which imparts sp2 character to the nitrogen atom.

Conformational analysis investigates the different spatial arrangements (conformers) a molecule can adopt through bond rotations. For molecules with rotatable bonds, like the N-C bond in amides, multiple conformers may exist with varying energies. Computational studies can identify these conformers and determine their relative stabilities. For instance, in related N-substituted amides, the preference for trans or cis conformations around the amide bond is a key area of investigation, influenced by steric and electronic factors. acs.org While specific conformational analysis data for 1-cyano-N,N-dimethylformamide is not detailed in the search results, the principles are well-established for similar amide systems. researchgate.netacs.org

Table 1: Representative Calculated Geometric Parameters for N,N-Dimethylformamide (a related compound) This table is illustrative, based on typical values for DMF, as specific optimized geometry for this compound was not found in the provided search results.

| Parameter | Bond | Calculated Value (B3LYP/cc-pVDZ) researchgate.net | Experimental Value researchgate.net |

|---|---|---|---|

| Bond Length (Å) | C=O | 1.229 | 1.224 ± 0.003 |

| C-N | 1.368 | 1.391 ± 0.007 | |

| N-C' | 1.452 | 1.452 | |

| N-C'' | 1.452 | 1.452 | |

| Bond Angle (°) | O=C-N | 125.7 | 123.5 ± 0.6 |

| C-N-C' | 121.7 | 121.0 ± 0.3 | |

| C-N-C'' | 119.8 | 120.8 ± 0.3 | |

| C'-N-C'' | 118.5 | 113.9 ± 0.5 |

The frontier molecular orbitals, HOMO and LUMO, are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a measure of molecular stability and reactivity.

DFT calculations are widely used to determine the energies of these orbitals. researchgate.netraco.cat A small HOMO-LUMO gap generally indicates high chemical reactivity and a greater ease of electronic excitation. researchgate.net For instance, in studies of donor-acceptor polymers, the introduction of cyano groups has been shown to significantly stabilize the LUMO level, thereby reducing the band gap. acs.org This effect is attributed to the strong electron-withdrawing nature of the cyano group. acs.org TD-DFT calculations can further refine these energies and predict electronic transition energies, which correspond to UV-visible absorption spectra. acs.org For related systems, HOMO-LUMO analyses have been crucial in explaining reaction pathways and predicting the most likely sites for nucleophilic or electrophilic attack. benthamdirect.com

Table 2: Illustrative Frontier Orbital Energies and Energy Gap This table presents typical values for organic molecules with cyano and amide groups, as specific data for the title compound was not available in search results.

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | ~ -5.5 to -7.0 |

| LUMO | ~ -2.9 to -3.5 |

| Energy Gap (ΔE) | ~ 2.5 to 4.0 |

Theoretical vibrational analysis using DFT is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, researchers can correlate specific absorption bands with the corresponding molecular motions, such as stretching, bending, and torsional modes. acs.orgnih.gov

For amides like N,N-dimethylformamide, characteristic vibrational modes include the C=O stretching (Amide I band), C-N stretching, and CH3 group vibrations. researchgate.net The cyano group (-C≡N) exhibits a strong, sharp absorption in the IR spectrum, typically in the range of 2200-2260 cm⁻¹. nih.gov DFT calculations, often at the B3LYP level, can predict these frequencies with good accuracy, although a scaling factor is commonly applied to better match experimental data. researchgate.netnih.gov Comparing calculated and experimental spectra helps to confirm the molecular structure and provides a deeper understanding of its vibrational properties. raco.cat

Table 3: Key Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for Related Functional Groups

| Vibrational Mode | Typical Experimental Range (cm⁻¹) | Typical Calculated Range (cm⁻¹) | Reference |

|---|---|---|---|

| C≡N Stretch | 2216 - 2240 | ~2210 | nih.govnih.gov |

| C=O Stretch (Amide I) | 1667 - 1779 | 1684 - 1715 | researchgate.netnih.govnih.gov |

| C-N Stretch (Amide III) | ~1505 | ~1515 | researchgate.net |

| CH₃ Stretch | 2850 - 3000 | 2868 - 3004 | researchgate.net |

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. researchgate.net It is calculated using DFT and plotted onto the molecule's electron density surface. The MEP map uses a color scale to indicate regions of different electrostatic potential: red typically signifies electron-rich areas (negative potential), which are prone to electrophilic attack, while blue indicates electron-poor regions (positive potential), susceptible to nucleophilic attack. Green and yellow represent areas of intermediate potential.

For a molecule like this compound, the MEP map would be expected to show a region of high negative potential (red) around the carbonyl oxygen and the nitrogen of the cyano group, highlighting their roles as hydrogen-bond acceptors and sites for electrophilic interaction. nih.govresearchgate.net Conversely, positive potential (blue) would be located around the hydrogen atoms. MEP analysis is invaluable for predicting intermolecular interactions, reactivity sites, and understanding biological recognition processes. nih.govscispace.com

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.goviucr.org It partitions the crystal space into regions where the electron distribution of a pro-molecule (the molecule of interest) dominates over the pro-crystal (the sum of all molecules in the crystal).

By mapping properties like dᵢ (distance from the surface to the nearest nucleus inside), dₑ (distance to the nearest nucleus outside), and the normalized contact distance (dnorm), one can identify and analyze different types of intermolecular contacts. nih.gov Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions, showing the percentage contribution of each contact type (e.g., O···H, H···H, N···H) to the total surface area. nih.govnih.gov This analysis is particularly useful for understanding the forces that govern crystal packing, such as hydrogen bonds and van der Waals forces. nih.goviucr.orgnih.gov For instance, in a solvated crystal containing N,N-dimethylformamide, O···H/H···O interactions were found to be the most significant contributors to the crystal packing. nih.govnih.gov

Table 4: Representative Intermolecular Contact Contributions from Hirshfeld Surface Analysis for a DMF-containing Crystal Solvate Data from a related crystal structure containing DMF as a solvent molecule. nih.gov

| Interaction Type | Contribution to Hirshfeld Surface (%) - Molecule A | Contribution to Hirshfeld Surface (%) - Molecule B |

|---|---|---|

| O···H / H···O | 27.5 | 25.1 |

| H···H | Not specified | Not specified |

| C···H / H···C | Not specified | Not specified |

| N···H / H···N | Not specified | Not specified |

Mechanistic Studies and Reaction Pathway Elucidation Using Quantum Chemical Methods

Quantum chemical methods, particularly DFT, are indispensable for investigating reaction mechanisms. benthamdirect.commdpi.com They allow chemists to map out the potential energy surface of a reaction, identifying transition states, intermediates, and the associated activation energies. benthamdirect.comacs.org This provides a detailed, step-by-step understanding of how reactants are converted into products. acs.org

For reactions involving N,N-dimethylformamide (DMF), computational studies have shed light on its diverse reactivity. DMF can act not only as a solvent but also as a reagent, providing various fragments like formyl, dimethylamino, or even a cyano group under specific catalytic conditions. mdpi.com For example, DFT calculations have been used to propose mechanisms for the formation of formamidines where DMF unexpectedly acts as a nucleophile. benthamdirect.com In such studies, bond lengths and atomic charges are calculated for reactants, intermediates, and transition states to support the proposed pathway. benthamdirect.com Similarly, the synthesis of cyanobutadiene (B14615423) isomers has been rationalized by analyzing the potential energy surfaces of elimination reactions using DFT. nsf.gov Mechanistic investigations into the atmospheric photo-oxidation of DMF have also been performed, combining experimental results with quantum chemical calculations to predict reaction rates and degradation pathways. rsc.org These theoretical approaches are crucial for optimizing reaction conditions, predicting product selectivity, and designing new synthetic routes. acs.orgnih.gov

Transition State Characterization and Reaction Energetics

Computational methods, particularly Density Functional Theory (DFT), are pivotal in mapping the potential energy surfaces of chemical reactions. This allows for the characterization of transient structures, such as transition states, and the calculation of the energy barriers associated with them.

One area of investigation has been the formal [2+2] cycloaddition-cycloreversion reaction between electron-rich acetylenes and cyano-olefins in a DMF solvent. surrey.ac.uk DFT calculations have been employed to study the reaction mechanism, revealing a process with a significant zwitterionic character in the rate-determining step. surrey.ac.uk This step involves the nucleophilic attack of the alkyne on the dicyanovinyl component, leading to a transition state where a negative charge develops on the gem-dicyano-substituted carbon. surrey.ac.uk The calculated activation free energies and entropies provide quantitative insight into the reaction kinetics. surrey.ac.uk

Table 1: Experimental Activation Parameters for the Reaction of N,N-dimethylanilinoacetylene with Phenyl-Substituted 1,1-Dicyanovinyl Derivatives in DMF

| Electrophile Substituent | Activation Free Energy (ΔG‡) (kcal·mol⁻¹) | Activation Entropy (ΔS‡) (cal·K⁻¹·mol⁻¹) |

|---|---|---|

| p-OMe | 28.1 | -26.1 |

| p-Me | 27.5 | -27.3 |

| H | 26.1 | -30.5 |

| p-Cl | 24.1 | -33.9 |

| p-CN | 21.5 | -36.5 |

Data sourced from DFT calculations and experimental kinetics, indicating a dipolar mechanism. surrey.ac.uk

In the synthesis of cyanobutadiene isomers, DFT calculations have been used to analyze the potential energy surfaces of the E2' reactions that lead to the final products. nsf.gov This computational analysis helps rationalize the observed diastereoselectivity by comparing the energy barriers of the transition states leading to different isomers, providing a rationale consistent with the Curtin-Hammett principle. nsf.gov

Computational Elucidation of DMF's Role in Reaction Mechanisms (e.g., Nucleophilic Attack, Fragment Delivery)

N,N-Dimethylformamide (DMF) is far more than a simple polar aprotic solvent; it can actively participate in reactions as a reagent or catalyst. nih.govrsc.org Computational studies have been crucial in elucidating its complex roles, including serving as a source for various molecular fragments. nih.govnih.gov

In many palladium-catalyzed reactions, DMF can act as a source of the cyano (CN) group for the cyanation of C-H bonds. nih.govrsc.org Computational modeling helps to unravel the mechanism of this transformation. For instance, in the cyanation of indoles, a proposed mechanism involves the formation of a Pd(0) intermediate via electrophilic palladation. nih.gov This intermediate then reacts in a complex cycle where DMF delivers the cyano group. nih.govrsc.org

The cyanide group's carbon and nitrogen atoms can originate directly from DMF. rsc.org The process can involve nucleophilic attack where DMF or its derivatives are the source of the cyano fragment. For example, in the synthesis of Se-phenyl dimethylcarbamoselenoate derivatives, DMF participates in a domino reaction, acting as a source for the dimethylcarbamoyl group. nih.gov Similarly, in the presence of iodine(III) reagents, DMF can donate a cyano group via nucleophilic attack to form a final product.

DFT computations have also been used to analyze the regiochemical outcomes of reactions where N-arylcyanothioformamides react with isothiocyanates in a DMF solvent. mdpi.com By calculating the nucleophilicity indices of the reactants, researchers confirmed that the initial step is the nucleophilic attack of the N-arylcyanothioformamide anion on the isothiocyanate, supporting the proposed mechanism. mdpi.com

Table 2: Computationally Elucidated Roles of DMF in Reaction Mechanisms

| Reaction Type | Role of DMF | Mechanistic Feature | Supporting Method |

|---|---|---|---|

| Pd-catalyzed Cyanation | Cyanating Agent | Delivers the "CN" fragment from its own structure. nih.govrsc.org | DFT, Isotopic Labeling nih.govrsc.org |

| Thionium Ion Reaction | Cyano Group Donor | Donates a cyano group via nucleophilic attack. | Experimental Evidence |

| Imidazolidineiminodithione Synthesis | Solvent & Catalyst Support | Stabilizes ionic intermediates; reaction medium. mdpi.com | DFT (Nucleophilicity analysis) mdpi.com |

| Se-phenyl dimethylcarbamoselenoate Synthesis | Reagent | Source of the dimethylcarbamoyl group in a domino reaction. nih.gov | Control Experiments nih.gov |

Validation of Proposed Mechanisms through Isotopic Labeling Experiments and Computational Modeling

A powerful strategy for validating reaction mechanisms proposed by computational models is the use of isotopic labeling experiments. By replacing specific atoms with their heavier isotopes (e.g., ¹³C, ¹⁵N, D), scientists can trace the path of these atoms from reactants to products.

In the palladium-catalyzed C-H functionalization where DMF serves as a cyanating agent, isotopic labeling using ¹³C-labeled DMF has definitively confirmed that the cyano group's carbon atom originates from the carbonyl carbon of the DMF molecule. Further studies combining DMF and ammonia (B1221849) (NH₃) as the source of the "CN" unit have also been validated through isotopic labeling. rsc.org Experiments using deuterated DMF (DMF-d₇) have helped to elucidate the source of carbon units in other complex cyclization reactions. rsc.org

These experimental results provide concrete evidence that aligns with and validates the mechanisms predicted by computational modeling. For instance, in the Pd-catalyzed cyanation of indoles, isotopic labeling experiments demonstrated that both the carbon and nitrogen atoms of the newly introduced cyano group are generated from DMF, which strongly supports the computationally proposed reaction pathway involving intermediates derived from the solvent molecule. nih.govrsc.org

The synthesis of deuterated compounds using reagents like Me₂NCD(OMe)₂ also relies on understanding isotopic exchange mechanisms, which can be investigated through a combination of NMR spectroscopy and computational analysis. nih.gov These studies show that H/D isotopic exchange can occur readily, a factor that must be considered when designing labeling experiments. nih.gov

Table 3: Validation of DMF's Role as a Reagent via Isotopic Labeling

| Reaction | Isotopic Label Used | Finding | Validated Mechanism |

|---|---|---|---|

| Pd-catalyzed C-H Cyanation | ¹³C-DMF | The carbon of the cyano group originates from the carbonyl carbon of DMF. | DMF as a direct cyanating agent. |

| Pd-catalyzed Cyanation of Indoles | ¹³C and ¹⁵N labeled DMF | Both the carbon and nitrogen of the cyano group originate from DMF. nih.govrsc.org | Direct fragment delivery from DMF. nih.govrsc.org |

| Cyanation with DMF/NH₃ | N,N-dimethyl moiety of DMF and ¹⁵NH₃ | The carbon of the "CN" group comes from DMF, and the nitrogen comes from ammonia. rsc.org | Combined source for the cyano unit. rsc.org |

| Ru-catalyzed Cyclization | DMF-d₇ | A methyl carbon from DMF is incorporated as a one-carbon synthon. rsc.org | DMF as a C1 building block. rsc.org |

Compound Index

Table 4: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N,N-dimethylformamide (DMF) |

| N,N-dimethylanilinoacetylene |

| Cyanobutadiene |

| Indole |

| Se-phenyl dimethylcarbamoselenoate |

| N-arylcyanothioformamide |

| Isothiocyanate |

| Ammonia |

| Me₂NCD(OMe)₂ (Deuterated N,N-dimethylformamide dimethyl acetal) |

| Palladium |

| Ruthenium |

| Iodine(III) reagents |

| 1,1-dicyanovinyl derivatives |

| N,N-dimethylaminomalononitrile |

| Cesium carbonate |

| 1,4-dioxane (B91453) |

| Acetonitrile (B52724) |

| Phenyliodine diacetate (PIDA) |

| Cyanamide (B42294) |

| Dimethyl N-cyanodithioiminocarbonate |

| Potassium permanganate |

| Hydrogen peroxide |

| Lithium aluminum hydride |

| Hydroxide |

| Amines |

| (Z)-1,4-Dibromo-2-butene |

| Potassium cyanide (KCN) |

| (Z)-2-buten-1,4-diol |

| Tetrahydrofuran (THF) |

| Glyme |

| Diethyl ether |

| Polyethylene glycol (PEG) |

| Dimethyl sulfoxide (B87167) (DMSO) |

| Methyl benzoate |

| Graphene oxide |

| 1,3-diphenylpropane-1,3-dione |

| Ethyl 3-oxobutanoate |

| SnCl₂ |

| NEt₃ |

| Mo(CO)₆ |

| Triethylsilane |

| 2-nitroanilines |

| CuFe₂O₄ |

| Benzimidazoles |

| Bromoacetic acid |

| Urea |

| Acetic anhydride |

| Trifluoroacetic acid |

| Methanesulfonyl chloride |

| Pyridine |

| Sodium azide |

| Sodium borohydride |

| Uridine |

| Deoxycytidine |

| Adenosine |

| 2-cyanobenzothiazole |

| D-cysteine |

| 6-hydroxy-2-cyanobenzothiazole |

| Potassium cyanide-¹³C |

| 3-amino-4-cyanofurazan |

| Malononitrile (B47326) |

| 3,4-dicyanofuroxan |

| Cyclohexane-1,3-dione |

| Methanol |

| Ethanol |

| p-phenylenediamine |

| Citric acid |

| Cs₂CuBr₄ |

| CsPbBr₃ |

| BiSbO₄ |

| PbCl₂ |

| H₂O |

| O₂ |

| CH₄ |

| CO |

| CO₂ |

| O₂⁻ |

| 2-bromo-2-(2-methylphenyl)-1-(morpholin-4-yl)ethanone |

| methyl 2-(1-bromo-2-methoxy-2-oxoethyl)benzoate |

| 3,5-difluorobenzonitrile |

| t-BuOK |

| 2-cyano-N-cyclohexylacetamide |

| N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) |

| (E)-2-cyano-N-cyclohexyl-3-(dimethylamino)acrylamide |

| Hydrazine (B178648) |

| Methyl methacrylate |

| Dimethylaminoethyl methacrylate |

| Acrylic acid |

| Pantinin-1 |

| Pantinin-2 |

| Dichloromethane (DCM) |

| Methylthiazolyldiphenyl-tetrazolium bromide (MTT) |

| Formazan |

| Iodobenzene |

| Selenium |

| Cu(OAc)₂ |

| Ethyl ether |

Reactivity and Reaction Mechanisms

Lewis Base Catalysis

The cyanosilylation of carbonyl compounds, a crucial carbon-carbon bond-forming reaction, can be effectively promoted by Lewis bases. While a wide array of Lewis bases have been explored for this transformation, the role of amide-containing compounds, particularly derivatives of N,N-dimethylformamide (DMF), is of significant interest. Although direct studies on 1-cyano-N,N-dimethylformamide as a catalyst are not extensively documented in peer-reviewed literature, its reactivity can be inferred from the well-established principles of Lewis base catalysis and the known behavior of its parent compound, DMF.

The fundamental principle of Lewis base catalysis in cyanosilylation involves the activation of the silicon center in trimethylsilyl (B98337) cyanide (TMSCN) by the Lewis base. This interaction enhances the nucleophilicity of the cyanide group, facilitating its addition to the electrophilic carbonyl carbon of an aldehyde or ketone.

The general mechanism proceeds through the following key steps:

Activation of TMSCN: The Lewis base (LB) coordinates with the silicon atom of TMSCN. This coordination can occur through either a dissociative or associative pathway, leading to a hypervalent silicon intermediate. This intermediate is more reactive than TMSCN itself, effectively "loosening" the Si-CN bond and making the cyanide a more potent nucleophile.

Nucleophilic Attack: The activated cyanide attacks the carbonyl carbon of the aldehyde or ketone, forming a cyanohydrin trimethylsilyl ether.

Catalyst Regeneration: The Lewis base is subsequently released, allowing it to participate in another catalytic cycle.

N,N-dimethylformamide (DMF) itself has been shown to act as a nucleophilic activator in the cyanosilylation of aldehydes, even in the absence of other catalysts. nih.govpnas.org The carbonyl oxygen of DMF can function as the Lewis basic site, interacting with the silicon of TMSCN. For less reactive substrates like ketones, the reaction in DMF is considerably slower but can be significantly accelerated by the addition of other nucleophilic catalysts like potassium carbonate or organic phosphates. nih.govpnas.org

The introduction of a cyano group at the formyl position to form this compound would be expected to significantly modulate its Lewis basicity. The electron-withdrawing nature of the cyano group would likely decrease the electron density on both the carbonyl oxygen and the nitrogen atom, thereby reducing its intrinsic Lewis basicity compared to DMF. However, the presence of multiple potential coordination sites (the carbonyl oxygen, the nitrogen, and the nitrile nitrogen) could lead to more complex interactions with TMSCN and the carbonyl substrate.

The effectiveness of various Lewis bases in catalyzing the cyanosilylation of benzaldehyde (B42025) is presented in the table below, illustrating the impact of the catalyst structure on reaction efficiency.

Table 1: Lewis Base Catalyzed Cyanosilylation of Benzaldehyde with TMSCN

| Entry | Lewis Base Catalyst | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | DMF (Solvent) | DMF | 0.33 | 98 |

| 2 | K₂CO₃ | DMF | 0.33 | 99 |

| 3 | (Bu)₄N⁺(MeO)₂P(O)O⁻ | DMF | 0.33 | 98 |

| 4 | TTMPP¹ | DMF | 0.5 | 98 |

| 5 | Bu₃P | DMF | 0.5 | 85 |

Data sourced from multiple studies for comparison. pnas.orgmdpi.com ¹TTMPP = Tris(2,4,6-trimethoxyphenyl)phosphine

As shown, while DMF alone can facilitate the reaction, the addition of stronger nucleophilic catalysts leads to high yields in a short timeframe. Highly basic phosphines like TTMPP are also very effective. mdpi.com

For the less reactive ketones, the choice of catalyst and conditions becomes more critical. The following table details the cyanosilylation of acetophenone (B1666503) under various catalytic conditions.

Table 2: Lewis Base Catalyzed Cyanosilylation of Acetophenone with TMSCN

| Entry | Lewis Base Catalyst | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | DMF (Solvent) | DMF | 48 | 95 |

| 2 | K₂CO₃ | DMF | 0.5 | 98 |

| 3 | (Bu)₄N⁺(MeO)₂P(O)O⁻ | DMF | 2 | 96 |

Data sourced from multiple studies for comparison. pnas.orgmdpi.com ¹TTMPP = Tris(2,4,6-trimethoxyphenyl)phosphine

These findings underscore the principle that a sufficiently strong Lewis base is required for the efficient cyanosilylation of ketones. While this compound's potential as a catalyst in this reaction remains to be experimentally verified and reported, the established principles of Lewis base catalysis provide a solid framework for predicting its likely behavior and for designing future investigations into its reactivity.

Applications in Organic Synthesis and Material Science Focusing on Chemical Reactivity/derivatization

Role as a Synthetic Intermediate or Building Block for Complex Molecules

The reactivity of the cyano and formamide (B127407) groups allows for the construction of complex molecular architectures, particularly heterocyclic compounds and molecules with diverse functional groups.

Design and Synthesis of Cyano-Functionalized Heterocyclic Compounds

While 1-cyano-N,N-dimethylformamide itself is a specific target, its structural precursor, N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA), is a widely used building block for synthesizing a variety of cyano-functionalized heterocycles. DMFDMA acts as a formylating agent and is instrumental in creating enamine intermediates from compounds with active methylene (B1212753) or methyl groups. These enamines are pivotal in the subsequent cyclization reactions to form complex heterocyclic systems.

The general strategy involves the reaction of a compound containing an active methylene group with DMFDMA to form an N,N-dimethylaminovinyl intermediate. This intermediate can then undergo cyclization with various reagents to yield a range of heterocyclic structures. For instance, the reaction of arylidene derivatives with DMFDMA produces enamine derivatives that can be cyclized to form pyrimidines, pyrimidinones, andnaphthyridines. Similarly, treatment of 5-amino-3-(1-cyano-2-(4-(dimethylamino)phenyl)vinyl)-1H-pyrazole-4-carbonitrile with DMFDMA yields an enamine that can be further cyclized to produce 1,2,5,6,8-pentaazaacenaphthylene and pyrazolo[3,4-d]pyrimidine derivatives.

The reactivity of malononitrile (B47326) dimer with DMFDMA has been explored to create versatile intermediates for heterocyclic synthesis. Depending on the stoichiometry, different amidine intermediates are formed, which can be cyclized to pyrimidines, pyridines, and other fused systems. For example, pyridazine (B1198779) derivatives can be synthesized from the reaction of malononitrile dimer with diazonium chloride, and these can be further functionalized using DMFDMA to create more complex pyridazine and pyrido[4,3-c]pyridazine structures.

The following table summarizes the synthesis of various cyano-functionalized heterocyclic compounds using DMFDMA as a key reagent.

| Starting Material | Reagent(s) | Heterocyclic Product(s) | Reference(s) |

| Arylidene malononitrile | DMFDMA, then AcNH₄/AcOH | Pyrimidine (B1678525) | |

| Arylidene malononitrile | DMFDMA, then HCl/AcOH | Pyrimidinone | |

| Arylidene malononitrile | DMFDMA, then malononitrile dimer | Naphthyridine | |

| 5-Amino-3-vinyl-1H-pyrazole-4-carbonitrile | DMFDMA, then hydrazine (B178648) hydrate (B1144303) | 1,2,5,6,8-Pentaazaacenaphthylene | |

| 5-Amino-3-vinyl-1H-pyrazole-4-carbonitrile | DMFDMA, then HCl/AcOH | Pyrazolo[3,4-d]pyrimidine | |

| Malononitrile dimer | DMFDMA (2 equiv.) | Amidine intermediate | |

| Amidine from malononitrile dimer | 4-Nitroaniline | Pyrimidine | |

| Pyridazine derivative | DMFDMA | Functionalized Pyridazine | |

| Pyridazine derivative | Cyanoacetamide | Pyrido[4,3-c]pyridazine | |

| 2-Cyano-N-cyclohexylacetamide | DMFDMA | (E)-2-cyano-N-cyclohexyl-3-(dimethylamino)acrylamide | |

| (E)-2-cyano-N-cyclohexyl-3-(dimethylamino)acrylamide | Hydrazine derivatives | Pyrazoles | |

| (E)-2-cyano-N-cyclohexyl-3-(dimethylamino)acrylamide | Guanidine (B92328) | 2,4-Diaminopyrimidine (B92962) |

Precursor for Diverse Functional Groups (e.g., Amides, Amines, Nitriles, Formamidines derived from DMF or DMFDMA)

N,N-Dimethylformamide (DMF) is more than just a solvent; it serves as a versatile precursor for a variety of functional groups in organic synthesis. Its structure allows it to act as a source for formyl (-CHO), dimethylamino (-NMe₂), and aminocarbonyl (-C(O)NMe₂) groups.

Formylation: The Vilsmeier-Haack reaction is a classic example where DMF, in the presence of an activating agent like phosphorus oxychloride or oxalyl chloride, generates the electrophilic Vilsmeier reagent, [(CH₃)₂N=CH(Cl)]⁺. This reagent is a powerful formylating agent for a wide range of aromatic and heteroaromatic compounds.

Amidation and Transamidation: DMF can serve as an acyl donor in amidation reactions. For example, N-phenylformamides can be synthesized from acetoacetanilide (B1666496) derivatives with DMF in the presence of a catalyst like P₂O₅ or HCl. This involves the cleavage of the C-N bond in DMF and formation of a new amide bond. Transamidation reactions, where the dimethylamino group of DMF is displaced by another amine, have also been reported.

Amination: Under certain conditions, DMF can act as a source of the dimethylamino group. Base-promoted amination of aryl halides has been achieved using a small amount of DMF as the amino source, providing a convenient method for the synthesis of N,N-dimethylanilines.

Nitriles: As will be discussed in the next section, the entire "CN" unit can be derived from DMF, making it a precursor for nitriles.

Formamidines: N,N-Dimethylformamide dimethyl acetal (DMFDMA) readily reacts with primary and secondary amines to produce N,N-dimethylformamidines. This reaction is efficient and provides a straightforward route to these useful synthetic intermediates.

Cyanation Reagent or Source in Advanced Synthetic Protocols

A significant application of the N,N-dimethylformamide framework is its use as a source of the cyano group in various cyanation reactions. This approach offers an alternative to traditional, often highly toxic, cyanation reagents like metal cyanides.

One of the most notable examples is the palladium-catalyzed cyanation of heteroarenes, such as indoles and benzofurans, where DMF serves as both the solvent and the cyanation reagent. Isotopic labeling studies have confirmed that both the carbon and nitrogen atoms of the newly introduced cyano group originate from the DMF molecule. This transformation provides a direct method for preparing aryl nitriles via C-H functionalization.

Furthermore, a novel protocol for the cyanation of arene C-H bonds has been developed using a combination of DMF and ammonia (B1221849) as the source for the "CN" unit. In this palladium-catalyzed reaction, isotopic labeling experiments revealed that the carbon atom of the cyano group comes from the N,N-dimethyl moiety of DMF, while the nitrogen atom is derived from ammonia. This method exhibits excellent regioselectivity, yielding monosubstituted nitriles at the less sterically hindered position.

The use of formamide, the parent compound of DMF, in combination with cyanuric chloride has also been established as a new, non-toxic "CN" source for the palladium-catalyzed cyanation of aryl halides.

The following table highlights different cyanation methods where the formamide moiety is the source of the cyano group.

| Substrate | Catalyst/Reagents | "CN" Source | Product | Reference(s) |

| Indoles, Benzofurans | Pd(OAc)₂ | DMF | Aryl nitriles | |

| Arenes | Pd catalyst | DMF + NH₃ | Aryl nitriles | |

| Aryl Halides | Pd/C, PPh₃, K₂CO₃ | Formamide + Cyanuric Chloride | Benzonitrile derivatives | |

| Aryl Halides | Cu(I)CN | - (Illustrates traditional method) | Aryl nitriles | |

| Electron-rich arenes | CuI, t-BuOOH, AcOH | DMF | Aryl nitriles |

Influence on Reaction Kinetics and Stereoselectivity in Chemical Processes

While direct studies on the influence of this compound on reaction kinetics and stereoselectivity are not widely available, the behavior of its parent solvent, N,N-dimethylformamide (DMF), provides significant insights. As a polar aprotic solvent, DMF can significantly influence the rates and outcomes of chemical reactions.

Influence on Reaction Kinetics:

The polarity of DMF can stabilize charged intermediates and transition states, which can accelerate reactions that proceed through polar mechanisms, such as Sₙ2 reactions. For instance, in the Knoevenagel condensation of benzaldehyde (B42025) with malononitrile, using DMF as a catalyst dramatically increases the reaction rate compared to less polar solvents or water, which is attributed to its high dipole moment facilitating proton transfer steps.

Kinetic studies on the solvolysis of esters, such as methyl salicylate (B1505791) and methyl butyrate, in water-DMF solvent

Future Research Directions

Exploration of Novel and Sustainable Synthetic Routes to 1-Cyano-N,N-dimethylformamide and Its Derivatives

The development of efficient, safe, and environmentally benign methods for synthesizing cyanoformamides is a primary objective for future research. While several methods exist, there is considerable room for improvement, focusing on sustainability and efficiency.

Recent advancements have moved beyond traditional methods, which sometimes involve toxic reagents like potassium cyanide. researchgate.net A notable modern approach involves the direct addition of a nitrile anion to isocyanates. researchgate.net This method utilizes a silicon-ate complex precursor, activated by a Lewis base, to generate the cyanide nucleophile under mild conditions, offering high chemoselectivity. researchgate.net

Another promising and sustainable avenue is the electrochemical synthesis of cyanoformamides from readily available starting materials like trichloroacetonitrile (B146778) and secondary amines. Further research in this area could optimize reaction conditions to improve yields and broaden the substrate scope, making it a more viable industrial process.

Future work will likely focus on the principles of green chemistry. This includes the development of methods that utilize non-toxic solvents, reduce energy consumption, and generate minimal waste. One such approach is the cesium fluoride (B91410) (CsF)-promoted decyanation/oxidation cascade of N,N-disubstituted aminomalononitriles, which proceeds under mild conditions. Exploring alternative, more abundant, and less expensive promoters or catalysts for this transformation is a logical next step. Additionally, the use of oxidative systems, such as the iodine-DMSO system for converting N-arylcyanothioformamides to N-arylcyanoformamides, presents another area for developing more sustainable synthetic protocols. researchgate.net

Table 1: Comparison of Modern Synthetic Routes for Cyanoformamides

| Synthetic Route | Starting Materials | Key Reagents/Conditions | Advantages |

| Nitrile Anion Addition | Isocyanates, Silicon-ate complex (e.g., PhMe₂SiCN) | Lewis base (e.g., potassium tert-amylate) | High chemoselectivity, avoids toxic KCN. researchgate.net |

| Electrochemical Synthesis | Trichloroacetonitrile, Secondary amines | Electrochemical cell | Sustainable approach. |

| Decyanation/Oxidation | N,N-disubstituted aminomalononitriles | Cesium fluoride (CsF) | Mild conditions, high efficiency. |

| Oxidative Conversion | N-arylcyanothioformamides | Iodine-DMSO | Effective for N-aryl derivatives. researchgate.net |

Advanced Mechanistic Investigations using State-of-the-Art Computational Methods

A deeper understanding of the reaction mechanisms governing the formation and transformation of this compound is crucial for optimizing existing synthetic methods and designing new reactions. State-of-the-art computational chemistry offers powerful tools to elucidate these complex pathways.

Computational studies have already begun to shed light on the mechanism of the addition of nitrile anions to isocyanates. researchgate.net Future research should expand on this by employing density functional theory (DFT) and other high-level computational methods to model transition states, calculate reaction energy profiles, and understand the role of catalysts and solvents. Such studies can help explain observed selectivity and reactivity, guiding the rational design of more efficient synthetic procedures. beilstein-journals.org

Molecular dynamics (MD) simulations can be employed to predict the behavior of this compound and its derivatives in complex systems. By combining molecular docking with MD simulations, researchers can investigate how these molecules interact with biological targets, such as enzymes, which could be invaluable for designing new bioactive compounds. These computational models can help predict binding affinities and guide the synthesis of molecules with specific biological functions.

Development of Highly Selective Catalytic Systems for Targeted Transformations

The development of novel catalytic systems is a cornerstone of modern organic synthesis. For this compound, future research should focus on creating highly selective catalysts that can facilitate its transformation into valuable downstream products.

Current methods, such as the CsF-promoted synthesis, demonstrate the potential of using promoters to achieve high efficiency. The challenge lies in developing true catalytic systems that can be used in substoichiometric amounts, are recyclable, and exhibit high selectivity for specific transformations. Research into heterogeneous catalysts, for example, could lead to more sustainable and industrially scalable processes.

Furthermore, leveraging the I₂/DMSO catalytic system, which has shown effectiveness in various C-C and C-heteroatom bond formations, could be expanded to new reactions involving the cyanoformamide (B1595522) core. researchgate.net The goal is to develop catalysts that can selectively activate specific bonds within the this compound molecule, allowing for targeted functionalization and the creation of a diverse range of derivatives.

Design and Synthesis of New Molecular Architectures Incorporating the this compound Moiety for Specific Chemical Applications

The unique electronic and structural properties of the cyanoformamide group make it an attractive building block for the construction of complex molecules with tailored functions. researchgate.net Cyanoformamides are recognized as valuable components for assembling key intermediates and bioactive molecules. researchgate.net

Future research will likely involve the strategic incorporation of the this compound moiety into larger molecular frameworks to create novel materials and therapeutic agents. For instance, patent literature indicates its use as an intermediate in the synthesis of novel bicyclic pyridinones, which are being investigated for the treatment of neurological and psychiatric disorders. google.comgoogle.com This highlights the potential of using this chemical as a scaffold to develop new classes of compounds with specific biological activities.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-cyano-N,N-dimethylformamide, and how do reaction conditions influence product yield?

- Methodological Answer : this compound can be synthesized via palladium-catalyzed C–H functionalization, where N,N-dimethylformamide (DMF) serves as both a cyanating agent and solvent. Key parameters include catalyst loading (e.g., Pd(OAc)₂), temperature (80–120°C), and reaction time (12–24 hr). Isotopic labeling (e.g., using ¹³C-DMF) confirms the cyano group originates from DMF’s carbonyl carbon . Optimization requires monitoring intermediates via GC-MS or NMR to mitigate side reactions like over-oxidation.

Q. How can researchers safely handle and quantify this compound in laboratory settings?

- Methodological Answer : Due to structural similarities to DMF, occupational safety protocols apply:

- Vapor Detection : Use charcoal adsorption tubes followed by gas chromatography (GC) with flame ionization detection (FID), as validated for DMF .

- Skin Protection : Wear nitrile gloves (DMF penetrates latex) and use fume hoods to avoid inhalation .

- Waste Management : Degrade residuals via electrochemical oxidation using Ti/RuO₂–IrO₂ electrodes at optimized current density (10–30 mA/cm²) and pH (3–5) .

Q. What spectroscopic techniques are suitable for characterizing this compound’s molecular interactions?

- Methodological Answer :

- Infrared (IR) Spectroscopy : Analyze ν(C≡N) and ν(C=O) stretches (~2200 cm⁻¹ and ~1670 cm⁻¹) to probe hydrogen bonding with solvents like water or amines .

- NMR : Use ¹³C NMR to distinguish cyano carbon environments (δ ~115 ppm) and dimethyl groups (δ ~35 ppm) .

- Computational Modeling : Pair experimental data with density functional theory (DFT) to validate hydrogen-bonding interactions .

Advanced Research Questions

Q. How do intermolecular interactions between this compound and aromatic solvents affect reaction kinetics?

- Methodological Answer : Thermodynamic studies of DMF analogs show that interactions with xylenes depend on isomer geometry:

- Hydrogen Bonding : Positive viscosity deviations (∆η > 0) in DMF/o-xylene mixtures indicate complex formation via C=O···π interactions .

- Temperature Dependence : At 323 K, dispersion forces dominate in DMF/m-xylene systems, reducing ∆η . For 1-cyano derivatives, conduct similar studies using Redlich-Kister equations to model excess molar volumes and Gibbs free energy deviations.

Q. What mechanistic pathways govern the thermal degradation of this compound, and how can byproducts be minimized?

- Methodological Answer : Pyrolysis studies of DMF analogs reveal:

- Primary Pathways : C–N bond cleavage generates CO, HCN, and dimethylamine. For 1-cyano derivatives, monitor HCN release via FTIR or mass spectrometry .

- Byproduct Control : Optimize pyrolysis temperature (<500°C) and residence time to avoid polymerization. Use catalytic beds (e.g., zeolites) to trap nitriles .

Q. How can computational models predict the solvent effects of this compound in catalytic systems?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate polarity responses using polarizable force fields to predict solvation shells around Pd catalysts .

- Gibbs Ensemble Monte Carlo : Model vapor-liquid equilibria for solvent mixtures (e.g., DMF/benzene) to optimize extraction efficiency .

Q. What are the environmental impacts of this compound in wastewater, and how can biodegradation be enhanced?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.